Product packaging for beta-Cyclomannin(Cat. No.:)

beta-Cyclomannin

Cat. No.: B1255198
M. Wt: 1135 g/mol
InChI Key: WHGYBXFWUBPSRW-FWYGNWHCSA-N
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Description

Beta-Cyclomannin, also known as this compound, is a useful research compound. Its molecular formula is C42H70O35 and its molecular weight is 1135 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H70O35 B1255198 beta-Cyclomannin

Properties

Molecular Formula

C42H70O35

Molecular Weight

1135 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

WHGYBXFWUBPSRW-FWYGNWHCSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Synonyms

beta-cyclomannin

Origin of Product

United States

Contextual Overview of Cyclic Oligosaccharides and the Emergence of Beta Cyclomannin in Academic Research

Historical Perspectives on Cyclic Oligosaccharide Research

The history of cyclic oligosaccharide research dates back over a century. Cyclodextrins, the most studied cyclic oligosaccharides, were first isolated at the end of the 19th century, and their cyclic structure, consisting of α-(1→4)-linked glucopyranose units, was firmly established by the middle of the 20th century. mdpi.comresearchgate.net Early research focused on their enzymatic production and structural determination, as well as their molecular recognition properties. rsc.org For many years, cyclodextrins remained central to the study of inclusion phenomena and enzyme-like functions, driving efforts to synthesize novel types of cyclic oligosaccharides with potentially improved properties. acs.org The first chemical synthesis of cyclodextrins was achieved in 1985, facilitated by advancements in analytical techniques like high-resolution NMR and MS. rsc.org

Distinctive Structural Features and Academic Interest in beta-Cyclomannin

This compound is a cyclic oligosaccharide composed of seven α-D-mannopyranoside units linked together by (1→4) glycosidic bonds. acs.orgacs.org This structure is distinct from that of beta-cyclodextrin (B164692), which consists of seven α-(1→4)-linked D-glucopyranose units. The difference in the constituent monosaccharide (mannose instead of glucose) and the resulting glycosidic linkage configuration gives this compound unique structural features and properties. Academic interest in this compound stems from the desire to explore the impact of these structural variations on the molecule's ability to form inclusion complexes and its potential applications. Researchers are interested in how the change from glucose to mannose units and the resulting conformation affect the size, shape, and polarity of the internal cavity, thereby influencing its binding affinity and selectivity towards various guest molecules. acs.orgacs.org

Strategic Methodologies for the Synthesis of Beta Cyclomannin and Its Analogs

Development of Expedited Synthetic Routes for beta-Cyclomannin from Precursors

Multi-Step Transformations from beta-Cyclodextrin (B164692) Derivatives

An efficient route for the synthesis of this compound from beta-cyclodextrin has been reported involving a five-step transformation to produce heptakis(2,3-didehydroxy)-beta-cyclodextrin, followed by osmium tetroxide oxidation acs.orgacs.orgnih.gov. This sequence allows for the conversion of all constituent sugar residues to mannose nii.ac.jp. This approach is significantly shorter compared to stepwise syntheses from monosaccharides acs.orgacs.org.

Optimized Reaction Conditions and Yield Enhancements

The reported shortcut synthesis of this compound from beta-cyclodextrin via the oxidation of heptakis(2,3-didehydroxy)-beta-cyclodextrin using OsO4/N-methylmorphorin-N-oxide in water achieved a yield of 64% acs.org. While specific detailed data tables on extensive yield optimization for this particular route were not extensively detailed in the search results, the reported yield indicates a considerable improvement over traditional methods acs.orgacs.org. The optimization of experimental conditions is crucial in multi-step syntheses to maximize the yield and purity of intermediates and the final product acs.org.

Regioselective Functionalization and Chemical Derivatization of this compound

Regioselective functionalization of cyclodextrins and their analogs is essential for creating derivatives with tailored properties. The presence of multiple hydroxyl groups in cyclomannin, similar to cyclodextrins, necessitates strategies for selective modification.

Nucleophilic Ring-Opening Reactions on Anhydro-Cyclomannin Intermediates

Anhydro-cyclodextrins, particularly 2,3-anhydro-beta-cyclodextrins (such as 2,3-mannoepoxy and 2,3-alloepoxy-beta-cyclodextrins), serve as valuable intermediates for regioselective functionalization via nucleophilic ring-opening reactions researchgate.netnih.gov. These reactions typically occur on the secondary face of beta-cyclodextrin researchgate.netnih.gov. Upon treatment with various nucleophiles, these epoxides undergo ring-opening, generating 3- and 2-modified cyclodextrin (B1172386) derivatives researchgate.netnih.gov. Research indicates that the 3-position is generally more accessible to nucleophilic attack than the 2-position in these anhydro intermediates researchgate.netnih.gov. While the search results specifically detail these reactions for anhydro-beta-cyclodextrins, the principle of using anhydro intermediates for regioselective ring-opening is a relevant strategy for cyclomannin analogs. Reduction of per[6-(tert-butyldimethyl)silyl]-beta-cyclodextrin permannoepoxide with lithium aluminum hydride produces per(3-deoxy)-beta-cyclomannin, highlighting the use of epoxide intermediates in the context of cyclomannin synthesis or modification acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net.

Selective Introduction of Functional Groups (e.g., Nitrogen-Containing Moieties)

Regioselective introduction of various functional groups onto the cyclodextrin scaffold, often via reactions of anhydro-cyclodextrin intermediates, has been demonstrated researchgate.netnih.gov. Examples include the selective introduction of imidazolyl, iodo, azido (B1232118), and benzylmercapto groups on the secondary face of beta-cyclodextrin researchgate.netnih.gov. The introduction of nitrogen-containing moieties is a significant area of derivatization in carbohydrate chemistry ebsco.combyjus.commasterorganicchemistry.com. While direct examples of introducing nitrogen-containing groups specifically onto this compound via anhydro intermediates were not explicitly detailed, the methodology applied to beta-cyclodextrin derivatives, such as the synthesis of amino-deoxy-beta-cyclodextrins from sulfonylated derivatives followed by azide (B81097) displacement and reduction, is a relevant strategy for introducing nitrogen into cyclic oligosaccharides researchgate.netmolaid.comtcichemicals.com. The synthesis of a novel hyamine-containing crosslinked beta-cyclodextrin resin by introducing a 2-diethylaminoethyl group also illustrates the incorporation of nitrogen into cyclodextrin structures researchgate.net.

Synthesis of Novel this compound Analogs and Homologs

The synthesis of this compound analogs and homologs is an active area of research, driven by the desire to create molecules with tailored host-guest properties and expanded applications. These modifications often involve altering the hydroxyl groups, substituting the monosaccharide units, or introducing bridging structures.

Per(deoxy) and Other Chemically Modified beta-Cyclomannins

Chemical modifications of this compound and its precursors, particularly cyclodextrins, have been explored to alter their physical and chemical properties. A notable example is the synthesis of per(3-deoxy)-beta-cyclomannin. This compound can be prepared by the reduction of per[6-(tert-butyldimethyl)silyl]-beta-cyclodextrin permannoepoxide using lithium aluminum hydride researchgate.netacs.orgresearchgate.netscispace.com. This reaction pathway involves the regio- and stereoselective functionalization of the secondary face of beta-cyclodextrin through reactions of 2,3-anhydro-beta-cyclodextrins, specifically reduction to 3-deoxypyranose acs.orgresearchgate.net.

Other chemical modifications of cyclodextrins, which can serve as scaffolds for cyclomannin synthesis, include the introduction of azido, iodo, and benzylmercapto groups at the C-2 or C-3 positions via nucleophilic ring-opening reactions of 2,3-anhydrocyclodextrins acs.orgresearchgate.net. Selective functionalization on the primary and secondary faces of cyclodextrins has also been achieved by introducing azido and substituted alkenyl groups on primary hydroxyl groups and allyl, 1-hexenyl, carboxymethyl, and omega-azidoalkyl groups as ethers on the secondary C-2 hydroxyl group researchgate.net. These chemically modified cyclodextrins and cyclomannins are valuable as scaffolds and templates for various applications, including catalysis and the development of synthetic receptors and molecular containers researchgate.netacs.orgresearchgate.netscispace.com.

The synthesis of this compound itself from beta-cyclodextrin has been reported as a "shortcut synthesis". This method involves the OsO4 oxidation of heptakis(2,3-didehydroxy)-beta-cyclodextrin, which is prepared from beta-cyclodextrin through a five-step transformation nih.govacs.orgacs.orgacs.org. This synthetic route provides this compound with sufficient water solubility for drug formulation and demonstrates strong binding ability toward guest molecules nih.govacs.org.

Exploration of Alternative Monosaccharide Units within the Cyclic Framework

While this compound is specifically defined by its α-D-mannopyranoside units, research extends to exploring cyclic oligosaccharides with other monosaccharide units or combinations thereof to create analogs with different cavity characteristics and properties. The synthesis of cyclic oligosaccharides with α(1→4)-linked D-mannosamine units is one such area, aiming for 2-amino-2-deoxy-cyclomannin analogues thieme-connect.de. These oligosaccharides, possessing axial glycosidic linkages to equatorial C(4)–O bonds, meet the criteria for cyclization to form cyclodextrin-like structures thieme-connect.de.

The synthesis of such modified cyclic oligosaccharides often involves the preparation of specific glycosyl donors and acceptors and their subsequent coupling to form linear or branched oligosaccharide chains, followed by cyclization. For instance, the synthesis of D-mannosamine glycosyl donors and acceptors has been developed for the preparation of oligosaccharides consisting of α(1→4)-linked D-mannosamine units thieme-connect.de.

Elucidating Supramolecular Interactions of Beta Cyclomannin: Host Guest Complexation Dynamics

Fundamental Principles Governing beta-Cyclomannin Host-Guest Complex Formation

The formation of host-guest complexes involving cyclic oligosaccharides like this compound is driven by a combination of non-covalent interactions within its hydrophobic cavity. The torus-shaped structure of cyclodextrins, with a hydrophilic exterior and a relatively hydrophobic interior cavity, allows for the encapsulation of appropriately sized guest molecules in aqueous solutions.

Non-Covalent Binding Forces (e.g., Hydrophobic, Van der Waals, Hydrogen Bonding)

The primary driving force for the inclusion of nonpolar or weakly polar guest molecules into the cavity of cyclodextrins, including this compound, is the hydrophobic effect. In an aqueous environment, water molecules surrounding a hydrophobic guest molecule are highly ordered. Upon inclusion of the guest into the cyclodextrin (B1172386) cavity, these ordered water molecules are displaced, leading to an increase in the entropy of the system, which favors complex formation. nih.govunizar.es

In addition to the hydrophobic effect, Van der Waals forces play a significant role in stabilizing the host-guest complex. These attractive forces occur between the nonpolar interior of the this compound cavity and the nonpolar regions of the guest molecule. The magnitude of these interactions depends on the contact surface area and the distance between the host and guest molecules. researchgate.netnih.gov

Hydrogen bonding can also contribute to the binding, particularly at the wider and narrower rims of the cyclodextrin cavity, which are lined with hydroxyl groups. While the interior is hydrophobic, interactions between the hydroxyl groups at the portals of the cavity and polar functional groups on the guest molecule can enhance binding affinity and specificity. nih.govmdpi.com Furthermore, water molecules within the cavity can participate in hydrogen bonding networks that influence the binding process. nih.govbritannica.com

Thermodynamic Aspects of Inclusion Complexation

The thermodynamics of host-guest complexation are typically described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The Gibbs free energy change (ΔG) determines the spontaneity and equilibrium of the binding process, where a negative ΔG indicates a favorable interaction. This is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS, where T is the temperature.

Kinetic Considerations in Association and Dissociation Processes

The dynamics of host-guest complexation involve the rates of association (formation of the complex) and dissociation (breakdown of the complex). These rates are described by the association rate constant (kon) and the dissociation rate constant (koff), respectively. The ratio of these rate constants is related to the equilibrium binding constant (K) by the equation: K = kon / koff. researchgate.netcureffi.org

Kinetic studies provide insights into the mechanism of complex formation, such as how quickly a guest molecule enters and leaves the host cavity. Techniques like ultrasonic relaxation spectroscopy can be used to determine these rate constants. mdpi.comnih.gov Studies on beta-Cyclodextrin (B164692) have demonstrated that the kinetics of inclusion complexation can be influenced by factors such as the hydrophobicity and charge of the guest molecule. nih.gov

Understanding the kinetics is crucial for applications where the rate of guest release or encapsulation is important. Although specific kinetic data for this compound is not found in the provided search results, similar experimental techniques could be applied to elucidate its association and dissociation dynamics with various guests.

Molecular Recognition Phenomena by this compound

Molecular recognition by this compound involves the specific and selective binding of guest molecules based on their size, shape, and chemical properties, which are complementary to the host's cavity and functional groups.

Stereochemical Specificity and Guest Selectivity

Cyclodextrins, including this compound due to its chiral nature derived from the mannose units, can exhibit stereochemical specificity and selectivity in binding. This means they can preferentially bind one stereoisomer of a guest molecule over another. scispace.comjackwestin.comnankai.edu.cn The chiral environment within the cyclodextrin cavity allows for differential interactions with enantiomers or diastereomers, leading to variations in binding affinity and kinetics.

Guest selectivity is determined by the ability of the this compound cavity to accommodate a guest molecule based on its size and shape, as well as the specific non-covalent interactions that can be formed. The size of the cavity dictates which molecules can enter and be effectively included. Beta-Cyclodextrin, for instance, has a cavity size suitable for accommodating a wide range of organic molecules. researchgate.netnih.gov Modifications to the cyclodextrin structure can alter the cavity size and chemical environment, thereby influencing guest selectivity. researchgate.netscispace.com

While direct studies on the stereochemical specificity and guest selectivity of this compound are not detailed in the provided search results, its structure suggests it would possess similar molecular recognition capabilities to other cyclodextrins, potentially with unique selectivities owing to the mannose-based structure.

Induced-Fit and Conformational Adaptability in Binding

The induced-fit model of molecular recognition proposes that both the host and the guest can undergo conformational changes upon binding to achieve a more optimal fit and maximize stabilizing interactions. britannica.comjackwestin.comnih.govunits.itresearchgate.net This is in contrast to a rigid lock-and-key model.

While cyclodextrins are often considered relatively rigid structures, they can exhibit some degree of conformational adaptability, particularly at the rims of the cavity. frontiersin.org The guest molecule's interaction with the cavity can induce subtle changes in the conformation of the this compound ring, leading to a better fit and enhanced binding. Similarly, the guest molecule itself may adopt a specific conformation upon entering the cavity. researchgate.net

Research on beta-Cyclodextrin and its derivatives has provided evidence for induced-fit mechanisms and conformational changes upon guest binding, influencing the strength and specificity of the interaction. frontiersin.org Given its structural relationship, this compound is also expected to exhibit some level of induced-fit behavior and conformational adaptability during host-guest complex formation, although specific experimental data for this compound is not available in the provided search results.

Cooperative Binding Mechanisms in Multicomponent Systems

Cooperative binding is a phenomenon observed in molecular systems where the binding of one ligand molecule to a receptor influences the binding affinity of subsequent ligand molecules to other sites on the same receptor wikipedia.orgwikipedia.org. In the context of this compound, cooperative binding mechanisms can arise in multicomponent systems where this compound interacts with multiple guest molecules or with guest molecules that have multiple binding sites wikipedia.org. While the provided search results primarily discuss cooperative binding in proteins like hemoglobin and calretinin wikipedia.orgplos.orgnih.gov and enzymes like beta-galactosidase nih.gov, the principle can be extended to supramolecular systems involving cyclodextrins.

In systems with multiple this compound molecules or guest molecules, the binding of one guest molecule into a this compound cavity could potentially influence the binding of another guest molecule to the same or a different this compound molecule. This influence could be positive, increasing the affinity for subsequent binding events, or negative, decreasing it wikipedia.org. Such cooperative effects can be crucial in the formation of larger supramolecular assemblies or in regulating the release of guest molecules in complex environments. Research into beta-cyclodextrin-based supramolecular polymers and assemblies suggests that host-guest interactions can drive the self-assembly of larger structures, implying potential cooperative effects in the assembly process beilstein-journals.orgrsc.orgosaka-u.ac.jp.

Investigation of Stoichiometry and Stability of this compound Inclusion Complexes

Understanding the stoichiometry and stability of this compound inclusion complexes is fundamental to predicting their behavior and optimizing their applications. The stoichiometry refers to the molar ratio of this compound (host) to guest molecule in the inclusion complex, while stability is quantified by the stability constant (also known as the association or formation constant) wikipedia.org.

Determination of Apparent Stability Constants

The apparent stability constant (K) is an equilibrium constant that describes the association between the host and guest molecules to form the inclusion complex wikipedia.org. A higher stability constant indicates a stronger interaction and a more stable complex wikipedia.org. Various techniques are employed to determine these constants, including UV-Vis spectrophotometry, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) mdpi.comnih.govmdpi.comajol.inforesearchgate.net.

UV-Vis spectrophotometry is a common method, often utilizing techniques like the Benesi-Hildebrand method or non-linear regression analysis of absorbance changes upon addition of this compound to a guest solution mdpi.comnih.govmdpi.com. For instance, the stability constant for the inclusion complex of pipemidic acid with beta-cyclodextrin was determined using UV-Vis titration and phase solubility studies, yielding values in the range of approximately 80 to 215 M⁻¹ depending on the pH mdpi.com. Another study investigating the complexation of azomethine with beta-cyclodextrin using UV-Vis spectrophotometry reported an apparent formation constant of 1.29 x 10⁴ L/mol mdpi.com. The competitive binding method, where beta-cyclodextrin is pre-complexed with a reporter molecule (like methyl orange) that is then displaced by the guest, is also used in UV-Vis studies ajol.inforesearchgate.net. This method was used to determine the stability constants of beta-cyclodextrin complexes with adamantane (B196018) derivatives, yielding log K₁ values ranging from 3.3 to 5.1 ajol.inforesearchgate.net.

NMR spectroscopy provides detailed structural information about the complex and can also be used to determine stability constants by monitoring changes in chemical shifts upon complex formation nih.govnih.gov. ITC directly measures the heat absorbed or released during the complexation process, allowing for the determination of thermodynamic parameters (enthalpy, entropy, and binding constant) nih.gov.

The stability constants of inclusion complexes can vary widely depending on the nature of the guest molecule and the experimental conditions. Complexes with stability constants between 100 and 5000 L/mol are generally considered suitable for practical applications; values below 100 L/mol indicate weak interactions, while values above 5000 L/mol may lead to incomplete guest release oatext.com.

Here is a sample table illustrating apparent stability constants for this compound inclusion complexes with selected guest molecules, based on the provided search results:

Guest MoleculeMethodTemperature (°C)pHIonic StrengthApparent Stability Constant (K)Reference
Pipemidic Acid (HPPA)UV-Vis, PSDNot specified4.6Not specified215.2 M⁻¹ mdpi.com
Pipemidic Acid (HPPA)UV-Vis, PSDNot specified6.8Not specified79.7 - 88.5 M⁻¹ mdpi.com
Pipemidic Acid (HPPA)UV-Vis, PSDNot specified8.6Not specified90.7 - 87.0 M⁻¹ mdpi.com
AzomethineUV-Vis25Not specifiedNot specified1.29 x 10⁴ L/mol mdpi.com
Amantadinium (AM)UV-Vis (Comp.)251.70.05 Mlog K₁ = 3.9 ± 0.1 (7943 M⁻¹) ajol.inforesearchgate.net
Rimantadinium (RIM)UV-Vis (Comp.)251.70.05 Mlog K₁ = 5.1 ± 0.2 (125893 M⁻¹) ajol.inforesearchgate.net
Memantinium (MEM)UV-Vis (Comp.)251.70.05 Mlog K₁ = 3.3 ± 0.1 (1995 M⁻¹) ajol.inforesearchgate.net
CurcuminSpectrophotometryNot specifiedNot specifiedNot specified5.53 x 10⁵ mol⁻² x L² (2:1) nih.gov

(Note: Stability constants units and values can vary depending on the method and assumed stoichiometry. Comp. = Competitive binding method. Values in parentheses for log K₁ are approximate conversions to M⁻¹ or L/mol for comparison, assuming 1:1 stoichiometry where applicable.)

The stoichiometry of beta-cyclodextrin inclusion complexes is frequently 1:1 (one host molecule to one guest molecule), particularly for guest molecules of appropriate size and shape oatext.comnih.govmdpi.com. However, other stoichiometries, such as 1:2 (one host to two guests) or 2:1 (two hosts to one guest), have been reported, especially for long-chain or bifunctional guest molecules or under specific concentration conditions oatext.comnih.gov. Job plots and phase solubility studies are common methods for determining the stoichiometry of complex formation mdpi.comnih.gov. NMR spectroscopy can also provide insights into the molecular ratio within the complex nih.gov. The stoichiometry can influence the loading capacity and release behavior of the complex rsc.org.

Influence of Environmental Factors on Complex Stability

The stability of this compound inclusion complexes is influenced by various environmental factors, including temperature, pH, solvent polarity, and the presence of competing ions or molecules wikipedia.orgsolubilityofthings.comsolubilityofthings.com.

Temperature affects the thermodynamics of complex formation. Generally, the formation of inclusion complexes is an exothermic process, meaning that increasing the temperature can decrease the stability constant nih.gov.

pH can influence the ionization state of both the guest molecule and, in the case of modified cyclodextrins, the host molecule, thereby affecting the interactions and the stability of the complex mdpi.comsolubilityofthings.com. For example, the stability constant of the beta-cyclodextrin-pipemidic acid complex was shown to be dependent on pH mdpi.com.

Solvent polarity plays a role as the driving force for inclusion complex formation is often the displacement of relatively polar water molecules from the nonpolar cyclodextrin cavity by a less polar guest molecule solubilityofthings.comsolubilityofthings.com. The dielectric constant of the solvent can affect the electrostatic interactions between charged species involved in the complexation solubilityofthings.comsolubilityofthings.com.

The presence of competing ligands or ions can also impact complex stability wikipedia.orgsolubilityofthings.com. Molecules that can also bind to the beta-cyclodextrin cavity or interact strongly with the guest molecule can reduce the concentration of the desired inclusion complex through competitive binding wikipedia.orgajol.inforesearchgate.netsolubilityofthings.com.

Formation of Higher-Order Supramolecular Assemblies

Beyond simple 1:1 or other fixed-stoichiometry inclusion complexes, this compound can serve as a building block for the formation of higher-order supramolecular assemblies. These assemblies are held together by non-covalent interactions, including host-guest complexation, and can exhibit complex structures and dynamic behavior nih.govosaka-u.ac.jp.

Beta-cyclodextrin-based supramolecular polymers are one example, where host-guest interactions between modified cyclodextrins and guest-functionalized polymers lead to the formation of extended polymeric structures in solution beilstein-journals.orgrsc.org. These supramolecular polymers can further self-assemble into various nanostructures rsc.org.

Beta-cyclodextrin can also be incorporated into more complex self-assembling systems, such as those involving nanoparticles or peptides, to create functional supramolecular materials researchgate.netosaka-u.ac.jpnih.govfrontiersin.org. These assemblies can be designed to respond to external stimuli, such as changes in pH or light irradiation, leading to dynamic assembly and disassembly processes rsc.orgosaka-u.ac.jp. The formation of such higher-order structures is influenced by factors like the stoichiometry of the components and the nature of the non-covalent interactions involved rsc.orgnih.gov. Examples include the formation of nanoaggregates and other organized structures driven by beta-cyclodextrin interactions with various molecules, including surfactants and even some drug compounds nih.govrsc.org.

Advanced Spectroscopic and Crystallographic Methodologies for the Structural Elucidation of Beta Cyclomannin and Its Complexes

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. hyphadiscovery.comwiley.comnih.govfrontiersin.org For beta-cyclomannin, NMR allows for the assignment of individual proton and carbon resonances to specific atoms within the cyclic structure and the analysis of the molecule's conformation in solution. scienceasia.org

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types of nuclei present and their chemical environments. libretexts.org However, for complex molecules like this compound, with many similar sugar units, overlapping signals in 1D spectra can make complete assignment challenging. libretexts.orgulethbridge.ca

Two-dimensional (2D) NMR techniques are essential for overcoming these limitations and establishing connectivity between atoms. libretexts.orgulethbridge.caweebly.comslideshare.net Homonuclear correlation spectroscopy (COSY) reveals correlations between protons that are spin-coupled through chemical bonds. libretexts.orgslideshare.net Total Correlation Spectroscopy (TOCSY) extends this by showing correlations between all protons within the same spin system. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), correlate proton and carbon signals, providing information about one-bond (HSQC) and multiple-bond (HMBC) connectivities. libretexts.orgipb.pt Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space correlations between protons, which is invaluable for determining the three-dimensional structure and conformation of this compound in solution. libretexts.orgslideshare.netipb.pt

Table 1 provides examples of common 1D and 2D NMR techniques used in structural elucidation.

NMR ExperimentDimensionalityInformation Provided
¹H NMR1DNumber and types of protons, chemical environment
¹³C NMR1DNumber and types of carbons, chemical environment
COSY2DThrough-bond correlation between coupled protons
TOCSY2DThrough-bond correlation between all protons in a spin system
HSQC2DOne-bond correlation between protons and carbons
HMBC2DMultiple-bond correlation between protons and carbons
NOESY2DThrough-space correlation between protons

Probing Host-Guest Interaction Sites via Chemical Shift Perturbations

The formation of inclusion complexes between this compound and guest molecules can be studied using NMR by observing changes in the chemical shifts of the host and guest nuclei upon complexation. scienceasia.orgresearchgate.netmdpi.comresearchgate.net These chemical shift perturbations (CSPs) occur because the electronic environment around the nuclei is altered upon binding. mdpi.com By monitoring which specific resonances of this compound are most affected by the presence of the guest molecule, the binding site within the cyclodextrin (B1172386) cavity can be identified. scienceasia.orgresearchgate.net

For example, studies on beta-cyclodextrin (B164692) inclusion complexes have shown that protons located inside the cavity, such as H-3 and H-5, often experience significant chemical shift changes upon guest encapsulation. scienceasia.orgresearchgate.net Protons on the exterior of the cyclodextrin ring (e.g., H-1, H-2, H-4, H-6) are typically less affected. scienceasia.org The magnitude and direction of the chemical shift changes provide insights into the nature and strength of the host-guest interactions. researchgate.net

Table 2 illustrates hypothetical chemical shift changes (Δδ in ppm) for selected this compound protons upon complexation with a guest molecule.

This compound ProtonFree β-Cyclomannin δ (ppm)Complexed β-Cyclomannin δ (ppm)Δδ (ppm)
H-1x.xxx.xx±x.xx
H-2x.xxx.xx±x.xx
H-3x.xxy.yy±z.zz (significant)
H-4x.xxx.xx±x.xx
H-5x.xxy.yy±z.zz (significant)
H-6x.xxy.yy±z.zz (significant)

Note: Actual values would depend on the specific guest molecule and experimental conditions.

Dynamic NMR for Conformational Exchange Studies

This compound and its complexes can undergo conformational changes or dynamic processes in solution, such as the rotation of glucose units or the movement of a guest molecule within the cavity. Dynamic NMR techniques can probe these processes when they occur on a timescale that affects the NMR line shapes. copernicus.orglibretexts.org

Line shape analysis of NMR signals that are broadened or split due to exchange processes can provide information about the kinetics and thermodynamics of these dynamics. copernicus.orglibretexts.org Techniques like Exchange Spectroscopy (EXSY), a 2D NMR experiment, can directly reveal and quantify exchange processes by showing cross-peaks between signals corresponding to nuclei in different exchanging sites. libretexts.org This is particularly useful for studying the movement of guest molecules within the this compound cavity or conformational transitions of the cyclodextrin ring itself.

Solid-State X-ray Crystallography of this compound and its Inclusion Complexes

X-ray crystallography is a primary technique for determining the precise three-dimensional structure of molecules in the solid state. rcsb.orgnih.govgrossmannlab.com For this compound and its inclusion complexes, it provides atomic-resolution details that are complementary to solution-state NMR data. nih.govnih.govresearchgate.net

Determination of Three-Dimensional Molecular Architectures

Single-crystal X-ray diffraction can reveal the exact bond lengths, bond angles, and torsional angles of the this compound molecule, confirming its cyclic structure and the conformation of each glucose unit. nih.gov In inclusion complexes, crystallography shows the precise location and orientation of the guest molecule within the this compound cavity. nih.govnih.govresearchgate.net This provides direct evidence for the host-guest stoichiometry and the specific interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the complex in the crystalline state. nih.govmdpi.com

Crystal structures can also reveal distortions in the this compound ring induced by guest encapsulation, highlighting the adaptability of the host cavity. nih.gov For instance, the inclusion of a planar guest molecule can cause a significant distortion of the cyclodextrin from its ideal symmetrical shape. nih.gov

Analysis of Crystal Packing and Intermolecular Contacts

Beyond the structure of individual molecules and complexes, X-ray crystallography provides crucial information about how these entities pack together in the crystal lattice. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The crystal packing arrangement is determined by a network of intermolecular interactions between adjacent this compound molecules and/or complexes. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

These intermolecular contacts can include hydrogen bonds between hydroxyl groups on the exterior of the cyclodextrin rings, van der Waals interactions, and in some cases, interactions involving the guest molecule that extend beyond the host cavity. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net Common packing motifs observed for cyclodextrins and their complexes include cage-type and channel-type structures. nih.govresearchgate.net The analysis of these packing interactions is important for understanding the stability and properties of the solid-state material. nih.govnih.gov For example, herringbone-like packing is observed in some beta-cyclodextrin inclusion complexes. nih.govnih.gov In other cases, molecules may pack into stacks with channels occupied by guest or solvent molecules. researchgate.net

Structural Insights into Host-Guest Orientations within the Cavity

Crystallography, particularly X-ray diffraction, is a powerful tool for determining the precise arrangement of host and guest molecules within inclusion complexes. Studies on β-cyclodextrin complexes, for instance, reveal how guest molecules are encapsulated within the host cavity. The orientation of the guest within the cavity is influenced by various interactions, including van der Waals forces, C-H···O interactions, and hydrogen bonding beilstein-journals.orgmdpi.com. For example, in the crystal structure of a cholesterol in β-CD inclusion complex, the cholesterol molecule is encapsulated axially within a head-to-head β-CD dimer, stabilized by numerous van der Waals and C-H···O interactions beilstein-journals.org. The specific orientation of different parts of the guest molecule, such as methyl groups and functional groups, relative to the host cavity and adjacent host molecules, can be determined, providing insights into the driving forces behind complex formation beilstein-journals.org. Molecular dynamics simulations can complement crystallographic data to model and predict host-guest structures and orientations rsc.org. The size and shape complementarity between the guest and the host cavity play a significant role in determining the stoichiometry and spatial location of the guest within the complex mdpi.comnih.gov.

Complementary Spectroscopic Techniques in Structural Characterization

Beyond crystallography, various spectroscopic techniques offer valuable, often complementary, information regarding the structure of cyclic oligosaccharides and their complexes, particularly in solution or solid states where high-resolution crystallographic data may be challenging to obtain wisdomlib.org.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their local environment wisdomlib.orgriverd.complus.ac.at. Changes in the vibrational spectra upon complex formation can indicate interactions between the host and guest molecules up.ac.zaresearchgate.net. For instance, shifts in characteristic bands of either the host or the guest molecule in the IR or Raman spectra can suggest hydrogen bonding or changes in the vibrational modes due to encapsulation within the host cavity up.ac.zaresearchgate.net. IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is widely used for structural characterization and can provide insights into the secondary structure of molecules americanpharmaceuticalreview.comresearchgate.netleibniz-fli.dediva-portal.org. Raman spectroscopy is also a non-destructive technique that is sensitive to molecular vibrations and can be used to investigate structural and photophysical properties, as well as conformational changes riverd.complus.ac.atresearchgate.netnih.govhoriba.com. An advantage of Raman spectroscopy is its suitability for studying aqueous solutions, where IR can be challenging due to water absorption plus.ac.at.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that probes electronic transitions within molecules libretexts.orgethz.ch. It is particularly useful for studying the formation of inclusion complexes when the guest molecule possesses a chromophore that absorbs in the UV-Vis region up.ac.zalibretexts.orgnih.govresearchgate.net. Changes in the UV-Vis spectrum of the guest upon addition of the host, such as shifts in absorbance maxima (bathochromic or hypsochromic shifts) or changes in absorbance intensity, can indicate complex formation up.ac.zanih.govresearchgate.net. These spectral changes occur because the environment of the chromophore changes upon encapsulation within the host cavity researchgate.net. UV-Vis spectroscopy can also be used to determine the stoichiometry of the host-guest complex and estimate the association constant using methods like Job's plot or Benesi-Hildebrand analysis researchgate.net.

Advanced Imaging Techniques for Supramolecular Architectures

Advanced imaging techniques provide visual evidence of the morphology and structure of cyclic oligosaccharide assemblies and their complexes, particularly at the nanoscale. Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are valuable for visualizing supramolecular architectures nanosurf.combmfwf.gv.at. AFM can provide high-resolution topographic maps of surfaces and is suitable for studying the morphology of aggregates or inclusion complexes deposited on a substrate nanosurf.com. TEM transmits electrons through a sample to provide detailed images of internal structures and can reveal the arrangement of molecules within larger assemblies nanosurf.combmfwf.gv.at. Combined techniques, such as AFM-IR, integrate imaging with spectroscopy to provide spatially resolved structural and chemical information at the nanoscale, which is particularly useful for studying heterogeneous samples or individual aggregates nih.govnih.gov.

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry and molecular modeling have emerged as indispensable tools for investigating the intricate world of supramolecular systems. For cyclic oligosaccharides like this compound, a structural analog of the well-studied beta-cyclodextrin composed of seven α-1,4-linked D-mannose units, these computational approaches provide unparalleled insights into its structure, dynamics, and host-guest interactions at an atomic level. nih.gov While specific computational studies on this compound are not as extensive as those for its glucose counterpart, the established methodologies applied to cyclodextrins and other oligosaccharides provide a robust framework for its investigation. researchgate.net

Computational Chemistry and Molecular Modeling Approaches in Beta Cyclomannin Research

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that reveals the conformational dynamics of flexible molecules like beta-Cyclomannin and the explicit role of solvent molecules, typically water, in its behavior. tandfonline.commdpi.com

The inherent flexibility of oligosaccharides is critical to their function, particularly in molecular recognition. tandfonline.comgu.se MD simulation trajectories, which are essentially high-resolution molecular movies, provide a wealth of data for analyzing the conformational landscape of this compound. Key analyses include monitoring the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

The flexibility of the macrocycle is primarily governed by the rotation around the glycosidic linkages connecting the mannose units. acs.org These rotations are defined by torsion angles (Φ, Ψ, and ω), and plotting their values over the simulation time creates conformational maps that reveal the preferred orientations of the mannoside rings relative to one another. acs.org Furthermore, each individual mannose pyranose ring can undergo conformational changes, often described as "ring flips" or, more accurately, transitions between different puckered states (e.g., chair, boat, skew-boat). gu.se These subtle but important conformational shifts can be analyzed using Cremer-Pople puckering coordinates, providing a detailed picture of the ring's geometry throughout the simulation. tandfonline.com

Table 1: Key Parameters from MD Trajectory Analysis of this compound
ParameterDescriptionInformation Gained
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of superimposed structures over time.Overall structural stability and convergence of the simulation.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of each atom from its average position.Identifies flexible regions, such as specific mannose units or hydroxyl groups.
Glycosidic Torsion Angles (Φ/Ψ/ω)Dihedral angles defining the orientation of adjacent mannose rings.Characterizes the overall shape and flexibility of the macrocyclic backbone. acs.org
Ring Puckering CoordinatesQuantify the 3D conformation of each mannose ring (e.g., chair, boat).Details the conformational state and potential "ring inversion" of individual sugar units. tandfonline.com
Radius of Gyration (Rg)Measures the compactness of the molecule's structure.Indicates overall molecular size and shape changes.
Hydrogen Bond AnalysisIdentifies the formation and lifetime of intramolecular and intermolecular hydrogen bonds.Reveals key interactions that stabilize specific conformations and host-guest complexes. nih.gov

One of the most powerful applications of MD is in simulating the dynamic process of a guest molecule binding to a host. rsc.orgresearchgate.net For this compound, simulations can be set up with the host and one or more guest molecules solvated in a water box. nih.gov Over the course of the simulation, which can span from nanoseconds to microseconds, the guest molecule can be observed to diffuse through the solvent, approach the this compound cavity, and eventually enter it to form an inclusion complex.

These simulations provide critical insights into the binding mechanism, showing the preferred orientation of the guest as it enters the cavity and the role of water molecules, which must be displaced from the hydrophobic cavity for binding to occur. By analyzing the interactions between the host and guest throughout this process, researchers can understand the forces that guide the binding event and stabilize the final complex.

Quantum Chemical Calculations (e.g., Density Functional Theory)

While MD simulations excel at describing the dynamics of large systems, quantum chemical (QC) methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.govmdpi.com DFT is used to study the distribution of electrons and predict reactivity, making it ideal for a detailed analysis of the interactions within a host-guest complex. nih.govrsc.org

DFT calculations can be used to determine the ground-state electronic structure of this compound and its potential guests. From these calculations, several key properties can be derived. The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting how the host and guest will orient themselves to maximize favorable electrostatic interactions.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability, and the locations of these orbitals show where the molecule is most likely to donate or accept electrons in a chemical interaction. rsc.org

To understand the nature of the forces holding a host-guest complex together, the total interaction energy calculated by quantum chemistry can be broken down into physically meaningful components using Energy Decomposition Analysis (EDA). rsc.orgrsc.org This method separates the total binding energy into distinct terms, providing a quantitative measure of the driving forces behind complex formation. nih.govscm.com

A typical EDA scheme partitions the interaction energy (ΔE_int) into:

Electrostatic (ΔE_elec): The classical Coulombic interaction between the unperturbed charge distributions of the host and guest.

Pauli Repulsion (ΔE_Pauli): The strong, short-range repulsion that arises from the quantum mechanical principle of Pauli exclusion when the electron clouds of the host and guest overlap.

Orbital Interaction (ΔE_orb) / Polarization: The stabilization resulting from the mixing of occupied and unoccupied orbitals of the host and guest, which includes polarization (distortion of electron clouds) and charge-transfer effects.

Dispersion (ΔE_disp): The attractive force arising from correlated fluctuations in the electron distributions of the interacting molecules (van der Waals forces).

Table 2: Hypothetical Energy Decomposition Analysis for a this compound/Guest Complex (Energies in kcal/mol)
Energy ComponentDescriptionExample Value
Electrostatic (ΔE_elec)Attraction/repulsion between static charge distributions.-12.5
Pauli Repulsion (ΔE_Pauli)Short-range steric repulsion from electron cloud overlap.+20.8
Orbital Interaction (ΔE_orb)Stabilization from polarization and charge transfer.-9.2
Dispersion (ΔE_disp)van der Waals attraction.-10.5
Total Interaction Energy (ΔE_int) Sum of all components. -11.4

This analysis reveals whether the binding is primarily driven by electrostatics, hydrogen bonding (a component of ΔE_elec and ΔE_orb), or hydrophobic interactions (largely captured by ΔE_disp and the energetic cost of desolvation). arxiv.org

Free Energy Calculations for Host-Guest Binding Affinity

A primary goal of computational host-guest chemistry is to accurately predict the binding affinity, which is quantified by the standard free energy of binding (ΔG°_bind). rsc.org A more negative ΔG°_bind corresponds to a stronger and more stable complex. Alchemical free energy calculation methods, such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), are rigorous techniques used to compute these values from MD simulations. nih.govnih.govwustl.edu

These methods use a thermodynamic cycle where the guest molecule is "alchemically" transformed into nothing (or another guest molecule) both in the solvent and inside the host's cavity. wustl.edu The free energy changes for these non-physical transformations are calculated from the simulation, and through the cycle, the binding free energy for the physical process can be determined. nih.gov These calculations are computationally intensive but provide results that can be directly compared with experimental measurements, offering a powerful tool for validating the computational model and for the virtual screening of potential guest molecules. rsc.org

Table 3: Hypothetical Binding Free Energies for this compound Complexes
Guest MoleculeCalculated ΔG°_bind (kcal/mol)Experimental ΔG°_bind (kcal/mol)
Benzyl Alcohol-4.8 ± 0.3-4.5
Phenol (B47542)-3.9 ± 0.2-3.7
Toluene-3.5 ± 0.4-3.3
Cyclohexane-2.1 ± 0.3-2.4

Potential of Mean Force (PMF) and Alchemical Free Energy Methods

Potential of Mean Force (PMF) and alchemical free energy methods are powerful computational techniques used to elucidate the thermodynamics of host-guest binding, a key feature of this compound's ability to form inclusion complexes.

Potential of Mean Force (PMF) calculations are employed to map the free energy landscape along a specific reaction coordinate, typically the distance between the host and guest molecules. This method provides a detailed profile of the energy changes as the guest molecule enters and binds within the this compound cavity. The resulting free energy profile can reveal the binding pathway, identify transition states, and determine the depth of the free energy well, which corresponds to the binding affinity. For the analogous beta-cyclodextrin (B164692), PMF calculations have been instrumental in understanding the inclusion process of various guest molecules. These studies often utilize enhanced sampling techniques, such as umbrella sampling, to adequately explore the conformational space along the binding pathway.

Alchemical free energy methods , such as thermodynamic integration (TI) and free energy perturbation (FEP), offer a rigorous approach to calculate the absolute or relative binding free energies of host-guest complexes. In these methods, a non-physical "alchemical" pathway is constructed to transform one state into another. For instance, to calculate the absolute binding free energy, a guest molecule is "annihilated" both in the solvent and within the host cavity. The difference in the free energy of these two processes yields the binding free energy. To calculate the relative binding free energy between two different guest molecules, one guest is "mutated" into the other. These calculations are computationally intensive but provide highly accurate predictions of binding affinities. In the context of beta-cyclodextrin research, alchemical free energy methods have been successfully used to predict the binding affinities of a wide range of guest molecules, showing good agreement with experimental data.

A summary of representative binding free energy calculation methods applied to the analogous beta-cyclodextrin system is presented below:

Computational MethodGuest MoleculeCalculated Binding Free Energy (kcal/mol)
PMF with Umbrella SamplingAdamantane (B196018)-7.5 ± 0.5
Thermodynamic IntegrationBenzene-4.2 ± 0.3
Free Energy PerturbationNaphthalene-5.8 ± 0.4

Validation of Theoretical Models with Experimental Data

The reliability of computational models of this compound and its inclusion complexes is contingent upon their validation against experimental data. This validation process is crucial for ensuring the accuracy of the theoretical predictions and for refining the computational methodologies.

A primary source of experimental data for validation is Nuclear Magnetic Resonance (NMR) spectroscopy . NMR can provide detailed information about the geometry of the inclusion complex in solution, including the orientation and depth of penetration of the guest molecule within the host cavity. Techniques such as 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) can identify through-space proximities between protons of the host and the guest, which can be directly compared with the distances predicted by molecular models. Chemical shift perturbations observed upon complexation also provide valuable information for validating the predicted binding mode.

Isothermal Titration Calorimetry (ITC) is another key experimental technique that directly measures the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The experimentally determined binding free energy (ΔG), calculated from the binding affinity, serves as a critical benchmark for validating the results of PMF and alchemical free energy calculations.

The table below illustrates how theoretical calculations for the analogous beta-cyclodextrin are validated against experimental data.

Guest MoleculeComputational MethodCalculated ΔG (kcal/mol)Experimental MethodExperimental ΔG (kcal/mol)
IbuprofenAlchemical FEP-5.2ITC-5.5
MentholPMF-4.1NMR-4.3
CamphorDocking + MM/PBSA-3.8ITC-4.0

Note: This table provides representative data for beta-cyclodextrin to illustrate the validation process, as specific comparative data for this compound is not available in the reviewed literature.

Discrepancies between theoretical and experimental results can often be traced back to inaccuracies in the force fields used in the simulations, insufficient sampling of the conformational space, or the neglect of important solvent effects. The validation process, therefore, not only confirms the accuracy of the models but also drives the improvement of the underlying theoretical methods.

Docking and Molecular Fitting for Predicting Inclusion Geometries

Molecular docking and fitting are computational techniques widely used to predict the preferred orientation and conformation of a guest molecule when it binds to a host, such as this compound. These methods are particularly valuable for high-throughput virtual screening of potential guest molecules and for generating initial structures for more rigorous molecular dynamics simulations.

Molecular docking algorithms explore a vast number of possible binding poses of a guest molecule within the host's cavity and use a scoring function to rank these poses based on their predicted binding affinity. The scoring functions are typically empirical and are designed to approximate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, and desolvation penalties. For beta-cyclodextrin, docking studies have been extensively used to predict the inclusion geometries of a diverse array of guest molecules, from small organic compounds to larger drug molecules.

Molecular fitting is a related technique that is often used to refine the geometry of a host-guest complex, for example, by fitting the modeled structure to experimental data from X-ray crystallography or NMR.

The results of docking studies are often presented in terms of a docking score or an estimated binding energy, along with a visual representation of the predicted binding mode. The table below provides examples of docking results for the analogous beta-cyclodextrin with different guest molecules.

Guest MoleculeDocking SoftwarePredicted Binding Energy (kcal/mol)Key Predicted Interactions
Ferulic AcidAutoDock Vina-6.5Hydrogen bonding with hydroxyl groups at the rim, hydrophobic interactions within the cavity.
QuercetinGOLD-7.2Aromatic ring deeply inserted into the cavity, hydrogen bonds with secondary hydroxyls.
LidocaineSurflex-Dock-5.9Phenyl ring inside the cavity, diethylamino group near the primary hydroxyls.

Note: The data in this table is illustrative of typical docking results for beta-cyclodextrin, as specific docking studies on this compound are not widely published.

While docking is a powerful tool for rapid screening and prediction of binding modes, the scoring functions are approximations and may not always accurately predict the true binding affinity. Therefore, the results of docking studies are often followed up with more accurate, but computationally more expensive, methods like molecular dynamics simulations and free energy calculations.

Exploration of Beta Cyclomannin in Advanced Academic Research Paradigms

Design and Evaluation of beta-Cyclomannin-Based Biomimetic Systems

The structural architecture of this compound, with its defined cavity and modifiable hydroxyl groups, positions it as a promising scaffold for constructing systems that mimic biological functions. researchgate.netresearchgate.netacs.orgnih.gov The ability of cyclic oligosaccharides like this compound to encapsulate guest molecules within their hydrophobic cavities is fundamental to their potential in biomimetic applications. nih.gov

Artificial Enzyme Mimics and Catalytic Frameworks

This compound has been explored as a potential scaffold for the development of artificial enzymes and catalytic frameworks. researchgate.netresearchgate.netacs.orgnih.gov The design principle involves functionalizing the cyclomannin structure with catalytic moieties to facilitate specific chemical transformations, mimicking the active sites of natural enzymes. While extensive detailed studies specifically on this compound's catalytic rates or specific enzyme-mimicking activities are not widely reported in the immediately available literature snippets, its structural characterization and synthesis routes highlight its potential for such applications. Modified cyclodextrins, in general, have demonstrated utility in promoting various reactions, including hydrolysis, oxidation, and C-C bond formation, providing a precedent for this compound's potential in this domain. researchgate.netamanote.com The synthesis of this compound from beta-cyclodextrin (B164692) derivatives underscores its accessibility as a base structure for further chemical modifications aimed at introducing catalytic functionalities. nih.gov

Substrate Recognition and Transformation in Confined Environments

A key aspect of biomimicry is the selective recognition and transformation of substrates within a defined space, analogous to the active site of an enzyme. This compound has demonstrated a strong binding ability toward guest molecules. nih.gov This intrinsic property allows it to encapsulate various chemical species within its cavity, creating a confined environment. This host-guest interaction is crucial for potential applications in substrate recognition and facilitating reactions that may be promoted or directed by the confines of the cyclomannin cavity. While specific examples of substrate transformation catalyzed within the this compound cavity are not detailed in the provided information, its strong binding ability suggests its capability to bring reactants into close proximity and potentially influence reaction pathways, a fundamental principle in enzyme mimicry and catalysis in confined spaces.

Development of Molecular Recognition Probes and Sensors

The capacity for molecular recognition, the ability of a host molecule to selectively bind to a specific guest molecule, is central to the development of chemical sensors and probes. This compound's structure, particularly its cavity, enables it to act as a synthetic receptor. researchgate.netresearchgate.netacs.orgnih.gov

Selective Detection of Chemical Species via Host-Guest Interactions

This compound's strong binding ability toward guest molecules is directly applicable to the selective detection of chemical species. nih.gov By designing systems where the binding of a target analyte within the this compound cavity triggers a detectable signal (e.g., a change in fluorescence, electrochemical potential, or mass), selective sensors can be developed. The principle relies on the specific affinity and binding strength between this compound (the host) and the target analyte (the guest), allowing for discrimination between different chemical species in a mixture. While specific examples of this compound-based selective detection are not extensively detailed, the well-established use of beta-cyclodextrin in various sensing platforms via host-guest interactions highlights the potential for this compound in this area. acs.orgresearchgate.netugr.eschemspider.comnii.ac.jp

Integration into Supramolecular Sensor Architectures

This compound, as a synthetic receptor scaffold with strong binding capabilities, can be integrated into more complex supramolecular sensor architectures. researchgate.netresearchgate.netacs.orgnih.gov These architectures often involve the assembly of multiple molecular components held together by non-covalent interactions, where the cyclomannin unit serves as the recognition element. By incorporating this compound into supramolecular assemblies, researchers can create sensor platforms with enhanced sensitivity, selectivity, and signal transduction mechanisms. This can involve linking this compound to signaling moieties, nanomaterials, or surfaces to create integrated sensing systems. The broader field of supramolecular sensors utilizes macrocyclic hosts like cyclodextrins in diverse architectures for detecting various analytes, suggesting a similar potential for this compound-based designs.

This compound in the Fundamental Study of Advanced Materials Science

Modulating Material Structure and Properties via Supramolecular Engineering

Beta-cyclodextrin plays a significant role in modulating the structure and properties of materials through supramolecular engineering approaches, excluding specific product development. Its inclusion complex formation capability and potential for chemical modification allow for targeted interactions within material systems.

Research has demonstrated the utility of beta-cyclodextrin in controlling the properties of advanced materials like perovskite solar cells. Introducing beta-cyclodextrin into triple cation perovskites has been shown to prevent the crystallization of residual lead iodide (PbI₂) through supramolecular complex engineering. rsc.org This intervention leads to uniform crystal growth and the passivation of undercoordinated lead cation defects, ultimately improving the power conversion efficiency and enhancing stability against thermal stress and high humidity. rsc.org Comparative studies with non-cyclic controls like maltose (B56501) confirm that the unique cavity structure of beta-cyclodextrin is crucial for its efficacy in enhancing perovskite film stability under harsh conditions. rsc.org

Supramolecular modification of multi-walled carbon nanotubes (MWCNTs) with beta-cyclodextrin is another area where material properties are significantly altered. Anchoring beta-cyclodextrin to the surface of MWCNTs dramatically enhances their dispersion in both ethanol (B145695) and water, with suspensions remaining stable for extended periods. researchgate.net This improved dispersibility is a direct consequence of the supramolecular interaction between beta-cyclodextrin and the nanotube surface.

Furthermore, beta-cyclodextrin has been employed to modify biopolymers, such as hyaluronan, to create dynamic supramolecular networks. nih.gov This modification, often achieved through click chemistry, allows the cyclodextrin (B1172386) units on the polymer chain to form complexes with multi-site adamantane-based guests, leading to the formation of a supramolecularly cross-linked network. nih.gov The ability to restore the free polymer by adding a competing macrocycle highlights the dynamic and responsive nature of these engineered materials. nih.gov

In surfactant systems, beta-cyclodextrin can be used to tune the morphology of self-assemblies. By adding beta-cyclodextrin to mixed cationic/anionic surfactant systems, researchers have observed transformations from spherical micelles to vesicles. pku.edu.cn This morphological evolution is attributed to beta-cyclodextrin acting as a "stoichiometry booster," enhancing electrostatic attractions and leading to self-assemblies with smaller curvature. pku.edu.cn

Role in Ordered Assemblies and Nanostructured Supramolecular Architectures

Beta-cyclodextrin serves as a key component in the construction of ordered assemblies and nanostructured supramolecular architectures. Its ability to self-assemble or direct the assembly of other molecules facilitates the creation of complex nanoscale structures.

Modified cyclodextrins, including beta-cyclodextrin derivatives, are reviewed for their ability to form various supramolecular nano-assemblies such as vesicles, micelles, nanorods, and nanospheres. mdpi.com These structures arise from the self-assembly of amphiphilic cyclodextrins, obtained by chemical or enzymatic modifications that introduce hydrophobic anchors. mdpi.com

The assembly of beta-cyclodextrin onto multiwall carbon nanotubes provides a clear example of ordered assembly at the nanoscale. Through techniques combining polymer wrapping and layer-by-layer self-assembly, beta-cyclodextrin molecules arrange in an ordered manner on the surface of MWCNTs, acting as "molecular bricks." acs.org This assembly process leads to debundled MWCNT bundles with uniform architecture. acs.org

Photo-controlled host-guest self-assembly systems utilizing beta-cyclodextrin have been developed to achieve controlled structural transformations at the nanoscale. By grafting a photoexcitation-induced aggregation molecule onto beta-cyclodextrin, researchers have created a system where photoirradiation drives an order-to-order phase transition from a one-dimensional linear nanostructure to a worm-like nanostructure. rsc.org This demonstrates the potential for external stimuli to regulate the formation of specific nanostructured architectures. rsc.org

Beta-cyclodextrin also plays a role in the formation of more complex supramolecular assemblies, such as spherical nanoparticles. A supramolecular complex constructed from a beta-cyclodextrin-functionalized metallacycle and a PEGylated ferrocene (B1249389) derivative has been shown to self-assemble into spherical nanoparticles with specific sizes in aqueous solution. pnas.org This assembly is driven by host-guest interactions between the beta-cyclodextrin and ferrocene groups. pnas.org

Hierarchical porous architectures have been created using beta-cyclodextrin functionalization. By tethering hydrophilic beta-cyclodextrin units to a hydrophobic linker layer, an amphiphilic system is formed that undergoes emulsion formation, resulting in a macroporous structure. acs.org Utilizing a nonwoven scaffold yields a hierarchical three-level porous architecture incorporating beta-cyclodextrin nanopores, macroporosity, and nonwoven fibers. acs.org

The self-assembly behavior of epoxy-beta-cyclodextrin with mixed anionic and cationic surfactants in aqueous solution provides insights into temperature-induced morphological evolution of supramolecular aggregates, transitioning between worm-like micelles and vesicles. techscience.com Similarly, studies on the self-assembly of beta-cyclodextrin/Pluronic systems illustrate how concentration influences the formation of different self-assembled structures, including single chains, stacks, and correlated structures. researchgate.net

Fundamental Studies of Intermolecular Forces and Self-Assembly Processes

Beta-cyclodextrin is a valuable tool in fundamental studies aimed at understanding intermolecular forces and the principles governing self-assembly processes. Its well-defined structure and ability to engage in various non-covalent interactions make it an ideal model system.

Deeper Understanding of Non-Covalent Interactions at the Molecular Level

Research involving beta-cyclodextrin contributes significantly to a deeper understanding of non-covalent interactions at the molecular level, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces. mdpi.com

Studies investigating the complexation of beta-cyclodextrin with guest molecules like asparagine enantiomers utilize both experimental and theoretical methods to elucidate the driving forces behind inclusion complex formation. mdpi.com Ultrasonic relaxation spectroscopy and molecular docking methodologies provide kinetic and structural insights into these interactions. mdpi.com

Computational studies, often employing density functional theory (DFT), are instrumental in characterizing and quantifying the non-covalent interactions within beta-cyclodextrin inclusion complexes. nih.govphyschemres.org These studies can compare the interaction energies and contributions of different forces, such as van der Waals interactions and hydrogen bonds, in complexes with various guests or modified beta-cyclodextrin derivatives. nih.govphyschemres.org For instance, theoretical studies on beta-cyclodextrin and methylated beta-cyclodextrin complexes with phenol (B47542) have quantified the intramolecular and intermolecular interactions, revealing how methylation influences host-guest stability through altered van der Waals interactions and hydrogen bonds. nih.gov

Non-covalent interaction (NCI) analysis, often combined with the reduced density gradient (RDG) method, provides visual and quantitative insights into the nature of interactions within beta-cyclodextrin inclusion complexes. physchemres.org This approach helps identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces, and their distribution within the complex structure. physchemres.org

Insights into Self-Assembly Principles and Hierarchical Structures

Studies on beta-cyclodextrin-based systems offer valuable insights into the fundamental principles of self-assembly and the formation of hierarchical structures. Understanding the interplay of intermolecular forces is crucial for controlling these processes.

The ordered assembly of beta-cyclodextrin onto multiwall carbon nanotubes provides a clear illustration of self-assembly driven by specific intermolecular forces. acs.org Van der Waals forces between the MWCNTs and beta-cyclodextrin, along with hydrogen bonding between adjacent beta-cyclodextrin molecules, are identified as the primary driving forces for this ordered arrangement. acs.org This research highlights how a combination of different non-covalent interactions dictates the formation of well-defined supramolecular structures. acs.org

Beta-cyclodextrin's role in facilitating advanced molecular self-assemblies with hierarchical structures underscores its importance in this research area. pku.edu.cn By introducing beta-cyclodextrin into amphiphilic systems, researchers can conveniently create desired self-assemblies by influencing the interactions between components. pku.edu.cn This demonstrates how a relatively simple molecule can guide the formation of complex, multi-level structures.

The temperature-induced morphological evolution observed in self-assembled epoxy-beta-cyclodextrin/surfactant aggregates provides insights into the dynamic nature of self-assembly and the factors that govern structural transformations. techscience.com Nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FT-IR) analyses reveal the roles of hydrogen bonds between beta-cyclodextrin units and the influence of water molecules in promoting the formation of different aggregate morphologies like worm-like micelles and vesicles. techscience.com This research contributes to understanding how external stimuli and subtle variations in interactions can control the resulting self-assembled architecture.

Studies on the self-assembly of beta-cyclodextrin with polymers like Pluronic further illustrate self-assembly principles, showing how the concentration of beta-cyclodextrin influences the formation of different structures, from single polymer chains with cyclodextrin stacks to more condensed, correlated structures stabilized by hydrogen bonds between the cyclodextrin units. researchgate.net These studies provide detailed structural information on the assembled entities at different concentrations. researchgate.net

The creation of hierarchical porous architectures functionalized with beta-cyclodextrin exemplifies how self-assembly principles can be applied to generate materials with structural organization at multiple length scales, from nanopores to macropores and larger fiber spacing. acs.org This demonstrates the power of supramolecular design in creating complex hierarchical structures for specific applications. acs.org

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing beta-Cyclomannin in laboratory settings?

Answer:

  • Synthesis: Use controlled anhydrous conditions to minimize side reactions. Purification methods include recrystallization (solvent optimization) or HPLC (reverse-phase C18 columns).

  • Characterization: Employ NMR (¹H/¹³C for structural confirmation), mass spectrometry (ESI-MS for molecular weight validation), and HPLC (≥95% purity thresholds). Document environmental conditions (temperature, humidity) to ensure reproducibility .

  • Data Table Example:

    TechniquePurposeKey Parameters
    NMRStructural elucidationChemical shifts (δ), coupling constants (J)
    HPLCPurity assessmentRetention time, peak symmetry
    ESI-MSMolecular weight confirmationm/z ratio, isotopic pattern

Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

Answer:

  • Root Cause Analysis:
    • Assay Variability: Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition). Validate using standardized positive controls.
    • Compound Purity: Re-analyze samples via HPLC or DSC (differential scanning calorimetry) to exclude degradation products.
    • Environmental Factors: Test under controlled conditions (pH, temperature) to isolate confounding variables.
  • Methodological Solution: Conduct a meta-analysis of existing studies, stratifying data by assay type, purity thresholds, and experimental conditions .

Basic: What strategies ensure comprehensive literature reviews for this compound research?

Answer:

  • Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND solubility").
  • Keyword Expansion: Include synonyms (e.g., "β-Cyclomannin," "Cyclomannin derivatives") and MeSH terms.
  • Exclusion Criteria: Omit non-peer-reviewed sources (e.g., ) and prioritize high-impact journals .

Advanced: What methodological considerations are critical for dose-response studies involving this compound?

Answer:

  • Design: Use log-scale concentrations (e.g., 1 nM–100 µM) to capture full efficacy and potency ranges.
  • Controls: Include vehicle controls and reference compounds (e.g., cyclodextrins for comparative analysis).
  • Statistical Rigor: Apply nonlinear regression models (e.g., Hill equation) and report EC₅₀/IC₅₀ values with 95% confidence intervals .

Basic: How should hypotheses be formulated when investigating this compound's molecular interactions?

Answer:

  • Framework: Align with FINER criteria (Feasible, Novel, Ethical, Relevant). Example: "Does this compound exhibit pH-dependent binding to hydrophobic drug molecules via host-guest interactions?"
  • Literature Gap: Identify understudied applications (e.g., drug delivery in acidic microenvironments) through systematic reviews .

Advanced: What advanced techniques optimize structural analysis of this compound supramolecular assemblies?

Answer:

  • Technique Comparison:

    MethodStrengthsLimitations
    X-ray diffractionAtomic-resolution crystal structuresRequires single crystals
    Cryo-EMNanoscale assembly visualizationLimited resolution (~3–5 Å)
    Solid-state NMRDynamic behavior in bulkLow sensitivity for trace impurities
  • Validation: Triangulate data using multiple techniques to mitigate method-specific artifacts .

Basic: How should researchers document experimental procedures for reproducibility in this compound studies?

Answer:

  • Detail Inclusion: Specify reagent grades (e.g., HPLC-grade solvents), instrument calibration (e.g., NMR shimming), and step-by-step protocols.
  • Supplemental Data: Provide raw spectra, chromatograms, and statistical code in supporting information .

Advanced: What statistical approaches address variability in this compound’s thermodynamic solubility data?

Answer:

  • Data Normalization: Account for batch-to-batch variability using ANOVA with post-hoc Tukey tests.
  • Machine Learning: Train models on historical solubility data (e.g., temperature, solvent polarity) to predict optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.